molecular formula C22H25FN2O3 B2894469 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate CAS No. 1295229-92-3

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2894469
CAS No.: 1295229-92-3
M. Wt: 384.451
InChI Key: RPQSZFHCXDLXBY-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate, also known as FPB, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB has shown promising results in various studies related to the treatment of neurological disorders, cancer, and inflammation.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The chemical framework of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate shares similarities with compounds that have been synthesized and evaluated for antimicrobial activity. Studies on related compounds have shown that dithiocarbamate derivatives bearing thiazole and benzothiazole rings, synthesized from similar structures, possess significant antimicrobial properties against various microorganism strains, highlighting the potential for this chemical structure in developing new antimicrobial agents (Yurttaş et al., 2016).

Antibacterial and Antifungal Activities

Piperazine derivatives with substitutions at the phenyl ring, such as fluoro groups, have shown promising antibacterial and antifungal activities. Compounds synthesized through nucleophilic substitution reactions of phenacyl bromides with hetero arylpiperazine, and further modified by reduction and fluorination, have demonstrated potent inhibitory activities against bacteria such as P. aeruginosa and S. aureus, as well as against the fungal strain C. albicans. This suggests that modifications to the piperazine and phenyl ring structures could enhance the antimicrobial efficacy of these compounds (Mishra & Chundawat, 2019).

Enzyme Inhibition and Biological Activity

The synthesis of compounds with the piperazine moiety has been explored for various biological activities, including enzyme inhibition. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and showed potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds, particularly those with specific substitutions on the piperazine ring, demonstrate the versatility of this chemical structure in targeting bacterial biofilms and essential bacterial enzymes, offering potential pathways for developing new antibacterial agents with specific mechanisms of action (Mekky & Sanad, 2020).

Photophysical Properties and Photo-induced Electron Transfer

Research into the photophysical properties of naphthalimides with piperazine substituents has unveiled their potential in photo-induced electron transfer processes. The fluorescence quantum yields and the free energy of charge separation for these compounds indicate their utility in photophysical studies, with implications for developing novel fluorescent probes and materials that can undergo photo-induced electron transfer. Such studies not only contribute to our understanding of the fundamental properties of these molecules but also open up avenues for their application in sensing, imaging, and electronic devices (Gan et al., 2003).

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-2-18(17-8-4-3-5-9-17)22(27)28-16-21(26)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQSZFHCXDLXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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